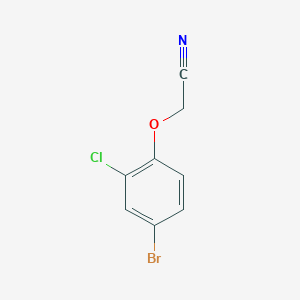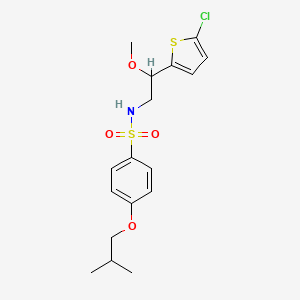
6-(carboxymethyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(carboxymethyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H13NO7S2 and its molecular weight is 383.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Resin Reactions and Catalysts
The compound is involved in the reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols as catalysts. This research, as reported by Dunkers and Ishida (1999), utilizes Fourier transform infrared spectroscopy and other techniques to explore the reactions and curing processes of these resins, highlighting the compound's role in advanced material science (Dunkers & Ishida, 1999).
2. Synthesis of Novel Benzoxazine Compounds
Studies like that of Ilaš et al. (2008) have focused on the synthesis of complex benzoxazine compounds, which include derivatives similar to the compound . These syntheses lead to new structures with potential applications in various fields of chemistry (Ilaš, Lah, Leban, & Kikelj, 2008).
3. Application in Fuel Cells
Research by Yao et al. (2014) highlights the synthesis of a sulfonic acid-containing benzoxazine monomer for use in proton exchange membranes in direct methanol fuel cells. This showcases the compound's relevance in energy technology and material science (Yao et al., 2014).
4. Potential Antibacterial Properties
Kadian, Maste, and Bhat (2012) synthesized and evaluated 1,4-benzoxazine analogues for antibacterial activity. This points to the medical and pharmaceutical potential of compounds like 6-(carboxymethyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (Kadian, Maste, & Bhat, 2012).
5. Efficient Synthesis Methods
Albanese et al. (2003) discuss the efficient synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under solid-liquid phase transfer catalysis conditions, indicating the importance of the compound in synthetic chemistry (Albanese, Landini, Lupi, & Penso, 2003).
6. Lipase-Catalyzed Resolution Studies
Prasad et al. (2006) explored the lipase-catalyzed resolution of benzoxazine derivatives, contributing to the understanding of this compound's behavior in biocatalytic processes (Prasad, Mukherjee, Sharma, Rastogi, Mangalam, Jha, Olsen, Patkar, & Parmar, 2006).
7. Synthesis and Characterization
The synthesis and characterization of related benzoxazine compounds and their derivatives have been a focus of research, as indicated in studies like those by Fitton and Ward (1971), providing insights into the chemical properties and potential applications of these compounds (Fitton & Ward, 1971).
Propiedades
IUPAC Name |
6-(carboxymethyl)-4-thiophen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S2/c17-13(18)7-9-3-4-11-10(6-9)16(8-12(23-11)15(19)20)25(21,22)14-2-1-5-24-14/h1-6,12H,7-8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBJAUGTGKXSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CS3)C=C(C=C2)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50086568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Chlorophenyl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585562.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2585563.png)




![2-[(2,6-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585571.png)


![O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate](/img/structure/B2585574.png)